6-β-Hydroxycortisol Sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-β-Hydroxycortisol Sulfate is a metabolite of cortisol, an endogenous steroid hormone. It is produced through the hydroxylation of cortisol by the enzyme cytochrome P450 3A4 (CYP3A4) and subsequent sulfation. This compound is primarily excreted in urine and serves as a biomarker for the activity of CYP3A4, which plays a crucial role in drug metabolism and the clearance of cortisol from the body .

Mecanismo De Acción

Target of Action

The primary target of 6-β-Hydroxycortisol Sulfate is the enzyme 6β-hydroxysteroid dehydrogenase (CYP3A4) . This enzyme plays a crucial role in the metabolism and clearance of cortisol .

Mode of Action

6-β-Hydroxycortisol Sulfate interacts with its target, the enzyme CYP3A4, to catalyze the formation of 6β-hydroxycortisol from cortisol in the liver and other tissues . This interaction results in the conversion of cortisol to 6β-hydroxycortisol .

Biochemical Pathways

The biochemical pathway affected by 6-β-Hydroxycortisol Sulfate is the cortisol metabolism pathway . The enzyme CYP3A4 catalyzes the formation of 6β-hydroxycortisol from cortisol . The resulting 6β-hydroxycortisol is then excreted in urine . This pathway plays an important role in the metabolism and clearance of cortisol .

Pharmacokinetics

The pharmacokinetics of 6-β-Hydroxycortisol Sulfate involve its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. It is known that 6-β-Hydroxycortisol Sulfate is a metabolite of cortisol and is excreted in urine .

Result of Action

The molecular and cellular effects of the action of 6-β-Hydroxycortisol Sulfate involve the metabolism and clearance of cortisol . By converting cortisol to 6β-hydroxycortisol, this compound plays a role in regulating cortisol levels in the body .

Action Environment

The action, efficacy, and stability of 6-β-Hydroxycortisol Sulfate can be influenced by various environmental factors. For instance, drugs that induce or inhibit CYP3A4 can affect cortisol metabolism by accelerating or slowing down the conversion of cortisol to 6β-hydroxycortisol .

Análisis Bioquímico

Biochemical Properties

6-β-Hydroxycortisol Sulfate plays a significant role in biochemical reactions. It interacts with enzymes such as 6β-hydroxysteroid dehydrogenase (CYP3A4), which catalyzes the formation of 6-β-Hydroxycortisol Sulfate from cortisol in the liver and other tissues . The nature of these interactions involves the conversion of cortisol to 6-β-Hydroxycortisol Sulfate, thereby affecting cortisol metabolism .

Cellular Effects

The effects of 6-β-Hydroxycortisol Sulfate on various types of cells and cellular processes are primarily related to its influence on cortisol metabolism. By accelerating the conversion of cortisol to 6-β-Hydroxycortisol Sulfate, it can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 6-β-Hydroxycortisol Sulfate involves its binding interactions with biomolecules and its role in enzyme activation. It is a substrate of the organic anion transporter 3 (OAT3) and the multidrug and toxin extrusion proteins, MATE1 and MATE-2K . These interactions contribute to the urinary excretion of 6-β-Hydroxycortisol Sulfate .

Temporal Effects in Laboratory Settings

The effects of 6-β-Hydroxycortisol Sulfate over time in laboratory settings have been observed in studies involving its urinary excretion . It has been considered a marker of drug induction and inhibition in humans and laboratory animals .

Dosage Effects in Animal Models

The effects of 6-β-Hydroxycortisol Sulfate vary with different dosages in animal models. For instance, Oat3(–/–) mice showed significantly reduced renal clearance of 6-β-Hydroxycortisol Sulfate compared with wild-type mice .

Metabolic Pathways

6-β-Hydroxycortisol Sulfate is involved in the metabolic pathways of cortisol. It interacts with enzymes such as 6β-hydroxysteroid dehydrogenase (CYP3A4), thereby affecting metabolic flux or metabolite levels .

Transport and Distribution

6-β-Hydroxycortisol Sulfate is transported and distributed within cells and tissues through its interactions with transporters such as the organic anion transporter 3 (OAT3) and the multidrug and toxin extrusion proteins, MATE1 and MATE-2K .

Subcellular Localization

As a metabolite of cortisol, it is likely to be found in compartments or organelles involved in cortisol metabolism .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-β-Hydroxycortisol Sulfate involves multiple steps:

Hydroxylation of Cortisol: Cortisol undergoes hydroxylation at the 6-β position by the enzyme CYP3A4 to form 6-β-Hydroxycortisol.

Sulfation: The hydroxyl group at the 6-β position is then sulfated using a sulfating agent such as sulfur trioxide-pyridine complex or chlorosulfonic acid in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of 6-β-Hydroxycortisol Sulfate follows similar synthetic routes but on a larger scale. The process involves:

Fermentation: Microbial fermentation using genetically engineered strains of bacteria or yeast that express CYP3A4 can be employed to produce 6-β-Hydroxycortisol.

Chemical Sulfation: The hydroxylated product is then subjected to chemical sulfation using industrial-scale sulfating agents and reactors designed to handle large volumes.

Análisis De Reacciones Químicas

Types of Reactions

6-β-Hydroxycortisol Sulfate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 6-β position can be oxidized to form ketones or aldehydes.

Reduction: The sulfate group can be reduced to regenerate the hydroxyl group.

Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to substitute the sulfate group.

Major Products Formed

Oxidation: Formation of 6-β-ketocortisol or 6-β-aldehydecortisol.

Reduction: Regeneration of 6-β-Hydroxycortisol.

Substitution: Formation of 6-β-substituted cortisol derivatives.

Aplicaciones Científicas De Investigación

6-β-Hydroxycortisol Sulfate has several scientific research applications:

Biomarker for CYP3A4 Activity: It is used to assess the activity of CYP3A4 in drug metabolism studies and to evaluate drug-drug interactions.

Clinical Diagnostics: Measurement of 6-β-Hydroxycortisol Sulfate levels in urine can aid in diagnosing disorders related to cortisol metabolism, such as Cushing’s syndrome and Addison’s disease.

Pharmacokinetics: It is used in pharmacokinetic studies to understand the metabolism and clearance of corticosteroids and other drugs metabolized by CYP3A4.

Toxicology: It helps in evaluating the impact of environmental toxins and pharmaceuticals on steroid metabolism.

Comparación Con Compuestos Similares

Similar Compounds

6-α-Hydroxycortisol: Another hydroxylated metabolite of cortisol, differing in the position of the hydroxyl group.

Cortisone: A closely related corticosteroid with similar metabolic pathways.

Prednisolone: A synthetic corticosteroid with structural similarities to cortisol.

Uniqueness

Specificity: 6-β-Hydroxycortisol Sulfate is specifically hydroxylated at the 6-β position, making it a unique biomarker for CYP3A4 activity.

Propiedades

Número CAS |

53587-06-7 |

|---|---|

Fórmula molecular |

C21H30O9S |

Peso molecular |

458.522 |

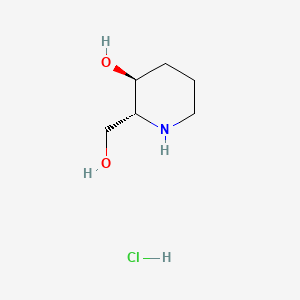

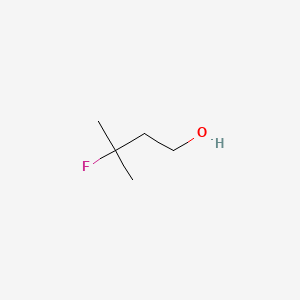

Nombre IUPAC |

[2-oxo-2-[(6R,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl] hydrogen sulfate |

InChI |

InChI=1S/C21H30O9S/c1-19-5-3-11(22)7-14(19)15(23)8-12-13-4-6-21(26,17(25)10-30-31(27,28)29)20(13,2)9-16(24)18(12)19/h7,12-13,15-16,18,23-24,26H,3-6,8-10H2,1-2H3,(H,27,28,29)/t12-,13-,15+,16-,18+,19-,20-,21-/m0/s1 |

Clave InChI |

DHXWQUUKVSNJDI-UJXAPRPESA-N |

SMILES |

CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)COS(=O)(=O)O)O)C)O)O |

Sinónimos |

6-β-Hydroxycortisol Monosulfate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[4-(Acetyloxy)-3-methoxyphenyl]-1-cyano-1-methylethyl]acetamide](/img/structure/B568982.png)